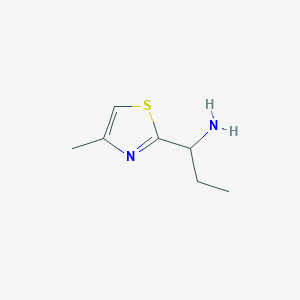

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-3-6(8)7-9-5(2)4-10-7/h4,6H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVXNMJCZCLBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=CS1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, two primary disconnections are most logical.

The first key disconnection is at the C-N bond of the primary amine (Disconnection I). This suggests that the final step in a synthesis could be the formation of the amine from a ketone precursor, 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one. This transformation can be achieved through methods like reductive amination. wikipedia.org

The second major disconnection breaks down the thiazole (B1198619) ring itself (Disconnection II). The Hantzsch thiazole synthesis is a classic and reliable method for forming this heterocyclic core. chemhelpasap.combepls.comresearchgate.netsynarchive.com This disconnection of the precursor ketone leads to two simpler components: a thioamide (propanethioamide) and an α-haloketone (1-chloro-2-butanone). However, a more versatile and common approach involves building the thiazole ring first and then functionalizing the C2 position. A more practical retrosynthetic pathway for the ketone precursor involves disconnecting the C(thiazole)-C(carbonyl) bond. This points to a Friedel-Crafts-type acylation of 4-methylthiazole (B1212942) with propanoyl chloride or a related acylating agent. 4-Methylthiazole itself can be synthesized via the Hantzsch reaction from chloroacetone (B47974) and thioformamide. pharmaguideline.com

This multi-faceted retrosynthetic strategy allows for a flexible and logical construction of the target molecule, forming the basis for the classical and modern synthetic approaches discussed below.

Classical Synthetic Approaches to the Chemical Compound

Classical synthetic methods provide foundational and often high-yielding pathways to complex molecules, relying on stoichiometric reagents and well-understood reaction mechanisms.

Multi-step Reaction Sequences for the Chemical Compound

Based on the retrosynthetic analysis, a robust multi-step sequence can be proposed. The synthesis begins with the construction of the 4-methylthiazole core, followed by functionalization at the C2 position and subsequent elaboration to the final amine.

Step 1: Synthesis of 4-Methylthiazole The Hantzsch thiazole synthesis is the method of choice for constructing the core heterocycle. bepls.comresearchgate.net This involves the condensation of an α-halocarbonyl compound with a thioamide. For 4-methylthiazole, chloroacetone is reacted with thioformamide.

Step 2: Acylation of 4-Methylthiazole The 4-methylthiazole ring can be acylated at the C2 position to introduce the propyl side chain. A common method is the deprotonation of C2 using a strong organometallic base like n-butyllithium, creating a nucleophilic thiazole species. pharmaguideline.com This intermediate is then reacted with an acylating agent such as propanoyl chloride to yield the ketone precursor, 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one.

Step 3: Conversion of Ketone to Amine The final step is the conversion of the ketone to the primary amine. Reductive amination is a highly effective method for this transformation. wikipedia.orglibretexts.org The ketone is first reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), to form an intermediate imine in situ. This imine is then reduced to the target amine using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. harvard.edu This two-part process is often performed in a single pot, providing an efficient route to the final product. wikipedia.org

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Hantzsch Thiazole Synthesis | Chloroacetone, Thioformamide | 4-Methylthiazole |

| 2 | C2-Acylation | 1. n-Butyllithium (n-BuLi)2. Propanoyl chloride | 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-one |

| 3 | Reductive Amination | Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN) | 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine |

Strategic Use of Protecting Groups in the Synthesis of the Chemical Compound

In many multi-step syntheses, protecting groups are essential to prevent unwanted side reactions by temporarily masking a reactive functional group. libretexts.org In the proposed synthesis of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, the need for protection depends on the specific reagents used and whether further modifications are planned.

If subsequent reactions were required on the thiazole ring after the formation of the amine, the primary amine group would need protection due to its nucleophilicity and basicity. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Protection: The amine can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) to form the Boc-protected amine. This group is stable to a wide range of reaction conditions but can be easily removed with a strong acid, such as trifluoroacetic acid (TFA). nih.gov

Cbz Protection: Reaction with benzyl (B1604629) chloroformate (Cbz-Cl) yields the Cbz-protected amine. The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, a mild reduction method.

The thiazole ring itself is generally robust, but its C2 proton is acidic and can be removed by strong bases. pharmaguideline.com If reactions requiring strong bases are performed on other parts of the molecule, this reactivity must be considered, although formal protection of the thiazole ring is less common in this context.

| Functional Group | Protecting Group | Reagent for Protection | Reagent for Deprotection |

| Primary Amine (-NH₂) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) |

| Primary Amine (-NH₂) | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | H₂, Palladium on Carbon (Pd/C) |

Modern Catalytic Strategies for the Synthesis of the Chemical Compound

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, reduce waste, and access novel chemical transformations. These strategies can be applied to both the formation of the thiazole ring and the introduction of the aminopropyl side chain.

Transition Metal-Catalyzed Transformations for the Chemical Compound

Transition metal catalysts, particularly those based on palladium and copper, are powerful tools for forming C-C and C-N bonds. organic-chemistry.org A modern approach to synthesizing the target molecule could involve a cross-coupling reaction.

One plausible strategy would start with the synthesis of 2-halo-4-methylthiazole (e.g., 2-bromo-4-methylthiazole). This intermediate can be prepared from 2-amino-4-methylthiazole (B167648) via a Sandmeyer-type reaction. The 2-bromo-4-methylthiazole (B1268296) can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the three-carbon side chain. derpharmachemica.com For instance, coupling with a suitable organoboron or organotin reagent, followed by functional group manipulation, would lead to the precursor ketone.

Alternatively, direct C-H activation and functionalization of 4-methylthiazole at the C2 position represents a more atom-economical approach. organic-chemistry.org Palladium or copper catalysts can mediate the direct coupling of the thiazole C-H bond with various partners. organic-chemistry.org While direct coupling to form the aminopropyl chain is challenging, a coupling reaction to install the propanoyl group (C2-acylation) using catalytic methods has been reported for similar heterocyles.

| Catalytic Reaction | Metal Catalyst | Reactants | Bond Formed |

| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | 2-Bromo-4-methylthiazole + Propyl-boronic acid derivative | Thiazole-Propyl (C-C) |

| Stille Coupling | Palladium (e.g., Pd(OAc)₂) | 2-Bromo-4-methylthiazole + Propyl-stannane derivative | Thiazole-Propyl (C-C) |

| Direct C-H Arylation/Acylation | Palladium or Copper | 4-Methylthiazole + Acylating/Alkylating Agent | Thiazole-Acyl/Alkyl (C-C) organic-chemistry.org |

Organocatalytic Methods in the Synthesis of the Chemical Compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful field, particularly for asymmetric synthesis. researchgate.net For the synthesis of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, an organocatalytic approach would be especially valuable for producing the compound in an enantiomerically pure form, which is often crucial for pharmaceutical applications.

The key step amenable to organocatalysis is the asymmetric reductive amination of the ketone precursor, 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one. researcher.lifeprinceton.edu Chiral phosphoric acids have been successfully employed as catalysts for this type of transformation. researchgate.net In this process, the catalyst activates the intermediate imine towards reduction by a hydride source, such as a Hantzsch ester or a benzothiazoline, guiding the hydride addition to one face of the imine and resulting in a single enantiomer of the amine product. researcher.life This method avoids the use of transition metals and often proceeds under mild conditions with high enantioselectivity. princeton.edu

Additionally, biocatalysts like imine reductases (IREDs) and reductive aminases (RedAms) represent a green and highly selective alternative for asymmetric reductive amination, operating under environmentally benign aqueous conditions. researchgate.net

| Reaction | Organocatalyst Type | Hydride Source | Key Advantage |

| Asymmetric Reductive Amination | Chiral Phosphoric Acid | Hantzsch Ester, Benzothiazoline | High enantioselectivity, metal-free conditions. researchgate.netprinceton.edu |

| Asymmetric Reduction of Ketone | Chiral Oxazaborolidine (CBS catalyst) | Borane (BH₃) | Access to chiral secondary alcohol (amine precursor). |

| Biocatalytic Reductive Amination | Imine Reductase (IRED) | NAD(P)H cofactor | High stereoselectivity, green reaction conditions. researchgate.net |

Stereoselective and Asymmetric Synthesis of Enantiopure 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Achieving the synthesis of a single enantiomer of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine requires strategies that can differentiate between the two possible mirror-image forms of the molecule. Asymmetric synthesis accomplishes this by using a chiral influence to guide the reaction towards the desired stereoisomer. Key approaches include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions.

Chiral Auxiliaries in the Asymmetric Synthesis of the Chemical Compound

A well-established method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group is covalently attached to a prochiral substrate, directing subsequent reactions to occur on a specific face of the molecule, thereby creating the desired stereocenter. After the key stereocenter-forming step, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, a plausible strategy would involve attaching a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to a propionyl precursor. wikipedia.org For example, N-propionyl-oxazolidinone could be subjected to a stereoselective amination or the introduction of a nitrogen-containing group. The steric bulk of the auxiliary would control the approach of the incoming reagent, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target amine. The effectiveness of this approach is highly dependent on the choice of auxiliary and reaction conditions, with high diastereomeric excesses often achievable. nih.govyoutube.com

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Achievable Selectivity (d.e.) |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations, aminations | >99% nih.gov |

| Pseudoephedrine | Asymmetric alkylation of amides | >95% wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder, aldol, and Michael reactions | >98% |

Asymmetric Catalysis in the Synthesis of the Chemical Compound

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. nih.gov In this approach, a small amount of a chiral catalyst creates a chiral environment that directs the reaction to favor one enantiomer. nih.gov A primary route to chiral amines like the target compound is the asymmetric reduction of a corresponding prochiral imine. yale.edumdpi.com

This process would begin with the synthesis of the precursor ketone, 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one. This ketone can then be condensed with ammonia or an ammonia surrogate to form the corresponding imine. The crucial step is the asymmetric reduction of this C=N double bond using a chiral catalyst and a reducing agent (e.g., H₂ gas or a hydride source). mdpi.com Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral phosphine (B1218219) ligands, are highly effective for the asymmetric hydrogenation of imines. mdpi.com Organocatalysts can also be employed for asymmetric transfer hydrogenation. mdpi.com The success of this method hinges on the catalyst's ability to effectively differentiate between the two prochiral faces of the imine.

Table 2: Examples of Catalytic Systems for Asymmetric Imine Reduction

| Catalyst Type | Metal/Ligand System | Hydrogen Source | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Transition Metal | [Ir(COD)Cl]₂ / Chiral Phosphine-Oxazoline | H₂ | >95% |

| Transition Metal | RuCl₂(diphosphine)(diamine) | HCOOH/Et₃N | >98% |

| Organocatalyst | Chiral Phosphoric Acid (Hantzsch Ester) | Dihydropyridine | >90% |

Diastereoselective Routes to the Chemical Compound

Diastereoselective synthesis involves reactions that create a new stereocenter under the influence of a pre-existing one within the molecule. While the target compound itself has only one stereocenter, a diastereoselective approach can be used to synthesize a precursor that is then converted to the final product.

One potential strategy is a diastereoselective aldol reaction. youtube.com For instance, a chiral enolate derived from a 2-acetyl-4-methylthiazole (B1599968) could react with an electrophile containing a chiral auxiliary. A more direct route might involve the diastereoselective reduction of a precursor ketone that has a temporary chiral center installed elsewhere on the molecule. Another advanced strategy involves the asymmetric synthesis of a precursor like a chiral β-hydroxy amine, followed by stereospecific manipulation of the hydroxyl group to yield the desired amine. Such multi-step sequences allow for the controlled installation of stereocenters, often with high levels of predictability based on established models of asymmetric induction. ucc.ie

Green Chemistry Principles in the Synthesis of the Chemical Compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include maximizing atom economy, using safer solvents, increasing energy efficiency, and minimizing waste. jocpr.com Applying these principles to the synthesis of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine can lead to more sustainable and environmentally friendly production methods.

Solvent-Free Syntheses of the Chemical Compound

One of the most effective green chemistry strategies is to eliminate the use of organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste. Solvent-free, or solid-state, reactions can lead to improved efficiency, shorter reaction times, and simpler work-up procedures. organic-chemistry.org

The core 2-aminothiazole (B372263) structure can often be synthesized via the Hantzsch thiazole synthesis. organic-chemistry.orgchemicalbook.com A green version of this reaction can be performed under solvent-free conditions, for example, by heating a mixture of an α-haloketone and a thioamide. organic-chemistry.orgresearchgate.net This approach avoids the need for large volumes of potentially hazardous solvents. organic-chemistry.org For the synthesis of the target compound, a similar solvent-free condensation could be envisioned for the formation of the thiazole ring. Microwave irradiation is another technique that can facilitate solvent-free reactions, often dramatically reducing reaction times and improving yields. researchgate.net

Table 3: Comparison of Conventional vs. Solvent-Free Hantzsch Thiazole Synthesis

| Parameter | Conventional Method | Solvent-Free Method |

|---|---|---|

| Solvent | Ethanol (B145695), DMF, or other organic solvents | None |

| Reaction Time | Several hours | A few seconds to minutes organic-chemistry.org |

| Energy Source | Conventional heating (reflux) | Heating block or microwave researchgate.net |

| Work-up | Extraction, solvent evaporation | Simple washing with water or ethanol organic-chemistry.org |

| Environmental Impact | High (solvent waste) | Low (minimal waste) organic-chemistry.org |

Atom Economy Considerations in the Synthesis of the Chemical Compound

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. jocpr.com A reaction with high atom economy incorporates a majority of the atoms from the reactants into the final product, generating minimal waste. jocpr.com

A "classical" multi-step synthesis of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine that utilizes protecting groups and stoichiometric reagents (like in a Wittig reaction or a Grignard addition followed by oxidation and amination) would likely have a low atom economy. By-products such as triphenylphosphine (B44618) oxide or inorganic salts would be generated in large quantities.

In contrast, a more modern, catalytic approach would exhibit a much higher atom economy. For example, a direct asymmetric reductive amination of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one with ammonia and hydrogen gas, catalyzed by a chiral metal complex, would theoretically have an atom economy approaching 100%, as the only by-product is water. acs.org Designing syntheses around addition reactions, condensations that release only small molecules like water, and catalytic processes is key to maximizing atom economy. researchgate.net

Table 4: Hypothetical Atom Economy Comparison for Amine Synthesis

| Synthetic Route | Key Transformation | By-products | Theoretical Atom Economy |

|---|---|---|---|

| Route A (Low Economy) | Gabriel Synthesis from a halide precursor | Phthalhydrazide, salts | < 50% |

| Route B (High Economy) | Direct Catalytic Reductive Amination of a ketone | Water | ~90% |

Process Intensification and Scale-Up Methodologies for the Chemical Compound

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For a multi-step synthesis of a specialty chemical like 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, these principles can be applied to both the initial thiazole ring formation and the subsequent functional group transformations.

Process Intensification Strategies:

One of the most effective strategies for process intensification in the synthesis of heterocyclic compounds is the transition from traditional batch reactors to continuous flow systems (microreactors). figshare.com This approach offers significant advantages in heat and mass transfer, reaction time, safety, and process control.

Continuous Flow Synthesis: For the key reductive amination step, a continuous flow setup would involve pumping a stream of the ketone precursor, the aminating agent (e.g., ammonia in a suitable solvent), and a reducing agent over a packed-bed reactor containing a heterogeneous catalyst. mdpi.comresearchgate.net This method allows for precise control of temperature, pressure, and residence time, leading to higher selectivity and yield while minimizing byproduct formation. The enhanced safety profile is particularly notable, as hazardous reagents are handled in small volumes within an enclosed system.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the rate of many organic reactions, including the Hantzsch thiazole synthesis, which could be a potential route to the ketone intermediate. figshare.com By applying microwave energy, reaction times can be reduced from hours to minutes, leading to higher throughput and potentially cleaner reaction profiles. Scaling up microwave reactors presents challenges, but systems for continuous production are being developed.

The following table compares key parameters for a representative reductive amination reaction under traditional batch processing versus an intensified continuous flow process.

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Volume | Large (Liters to m³) | Small (Microliters to Milliliters) |

| Heat Transfer | Poor / Non-uniform | Excellent / Uniform |

| Mass Transfer | Often limited by stirring speed | High, due to large surface-area-to-volume ratio |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Safety | Higher risk with exotherms & hazardous materials | Inherently safer due to small hold-up volume |

| Process Control | Difficult to precisely control temperature/concentration | Precise control over all parameters |

| Scalability | Complex, requires re-optimization | Linear scale-up by "numbering-up" or longer run times |

Scale-Up Methodologies:

Scaling up the production of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine from laboratory to industrial scale requires addressing several key chemical engineering challenges.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and the thermal profile (exothermic or endothermic nature) of each synthetic step is critical. For the likely exothermic reductive amination step, efficient heat removal is paramount to prevent thermal runaways and the formation of degradation products. In a large batch reactor, this is managed through cooling jackets and internal coils, but efficiency decreases as the vessel size (volume) increases faster than the heat transfer area (surface area).

Reactor Design and Selection: The choice of reactor is crucial. While stirred-tank reactors are common for batch production, their limitations in heat and mass transfer become pronounced at scale. For a continuous process, a packed-bed reactor with a solid-supported catalyst (for hydrogenation) would be a primary choice. The design must ensure uniform flow distribution to prevent channeling and optimize catalyst contact time.

Downstream Processing and Purification: Scale-up of purification is as important as the reaction itself. Methods like distillation, crystallization, and chromatography must be adapted for larger volumes. Continuous crystallization and chromatography are process intensification techniques that can be applied here to improve throughput and reduce solvent consumption.

The table below outlines potential scale-up challenges for the proposed synthetic route and corresponding mitigation strategies.

| Synthetic Step | Scale-Up Challenge | Mitigation Strategy |

| Thiazole Ring Formation | Potential for highly exothermic reaction; handling of odorous sulfur-containing reagents. | Use of semi-batch or continuous flow reactors for better thermal control; closed systems and scrubbers for odor management. |

| Reductive Amination | Handling of high-pressure hydrogen gas; catalyst deactivation or poisoning; managing reaction exotherm. | Use of a continuous flow packed-bed reactor for improved safety and heat management; catalyst screening for longevity and robustness; online monitoring of reaction progress. |

| Product Isolation/Purification | Achieving high purity at large scale; solvent recovery and waste minimization. | Optimization of crystallization conditions for efficient purification; implementation of continuous purification methods; solvent recycling programs. |

By integrating principles of process intensification, such as continuous flow manufacturing, with a robust understanding of chemical engineering fundamentals, the synthesis of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine can be efficiently and safely scaled for industrial production.

Chemical Reactivity and Transformation Mechanisms of 1 4 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine

Reactivity of the Amine Functionality in the Chemical Compound

The primary amine group attached to the thiazole (B1198619) ring at the 2-position is a focal point of the molecule's reactivity. Its nucleophilic character dictates its participation in a variety of chemical reactions, leading to the formation of new carbon-nitrogen bonds and a diverse array of derivatives.

Nucleophilic Reactions Involving the Amine Group of the Chemical Compound

The lone pair of electrons on the nitrogen atom of the propan-1-amine substituent imparts significant nucleophilic character to the molecule. This allows it to readily attack electron-deficient centers, participating in reactions such as alkylation and acylation. The reactivity of the exocyclic amino group is a common feature among 2-aminothiazole (B372263) derivatives. chemicalbook.commdpi.com In reactions with saturated electrophilic reagents, the exocyclic nitrogen atom is the primary site of attack. chemicalbook.com

For instance, 2-aminothiazole derivatives can undergo N-alkylation when treated with alkyl halides. nih.govresearchgate.net The reaction of 2-aminothiazole with chloroacetyl chloride, for example, leads to acylation at the exocyclic amine. mdpi.com Similarly, reaction with isothiocyanates yields the corresponding thiazolyl-thiourea derivatives. mdpi.com

Table 1: Examples of Nucleophilic Reactions of Aminothiazole Derivatives

| Reactant 1 (Aminothiazole Derivative) | Reactant 2 (Electrophile) | Product Type | Reference |

| 2-Aminothiazole | Chloroacetyl chloride | N-acylated aminothiazole | mdpi.com |

| 2-Aminothiazole | Phenyl isothiocyanate | Thiazolyl-thiourea | mdpi.com |

| 2-Amino-1,3-benzothiazole | α-Iodoketones | N-alkylated benzothiazolium salt | nih.gov |

Amidation and Derivatization Reactions of the Chemical Compound

The primary amine of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine can be readily acylated to form amides. This transformation is a cornerstone of its derivatization and is typically achieved by reaction with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. mdpi.com The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate the direct amidation with carboxylic acids. nih.gov

The synthesis of N-(thiazol-2-yl)-benzamide analogs has been reported as a route to biologically active compounds. mdpi.com For instance, the coupling of 2-amino-4-(pyrid-2-yl)thiazole with various carboxylic acids using EDC and DMAP affords the corresponding amides. nih.gov

These amidation reactions are crucial for modifying the properties of the parent compound, enabling the exploration of structure-activity relationships in medicinal chemistry. The resulting amides can exhibit a range of biological activities, and this derivatization strategy is widely employed in drug discovery. encyclopedia.pub

Table 2: Representative Amidation Reactions of 2-Aminothiazole Derivatives

| Amine Reactant | Carboxylic Acid/Derivative | Coupling Reagent/Conditions | Product | Yield | Reference |

| 2-Amino-4-(2-pyridyl)thiazole | Various Carboxylic Acids | EDC, DMAP in DMF | N-Acyl-4-(2-pyridyl)thiazol-2-amines | Not specified | nih.gov |

| Benzo[d]thiazol-2-amine | Flurbiprofen | DCC | N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | High | mdpi.com |

| 2-Aminothiazole | 4-Methyl benzenesulfonyl chloride | Water, Sodium acetate (B1210297), 80-85 °C | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 83% | nih.gov |

Reactivity of the Thiazole Heterocycle in the Chemical Compound

The thiazole ring in 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine is an aromatic system, but its reactivity is influenced by the presence of two different heteroatoms, nitrogen and sulfur, as well as the substituents on the ring. The electron-donating propan-1-amine group at the C2 position and the methyl group at the C4 position play a significant role in directing the outcomes of reactions involving the heterocycle.

Electrophilic Aromatic Substitution on the Thiazole Ring of the Chemical Compound

The 2-amino group is a strong activating group, which directs electrophilic substitution to the C5 position of the thiazole ring. researchgate.net This is a general trend observed in the chemistry of 2-aminothiazole derivatives. mdpi.com The methyl group at the C4 position further enhances the electron density of the ring, facilitating electrophilic attack.

Common electrophilic aromatic substitution reactions include halogenation and nitration. For example, the bromination of 2-aminothiazole derivatives with molecular bromine under acidic conditions has been reported to yield the 5-bromo derivative. mdpi.com Similarly, nitration of 2-amino-4-methylthiazole (B167648) with a mixture of fuming nitric acid and concentrated sulfuric acid results in the introduction of a nitro group at the C5 position. beilstein-journals.org

Table 3: Electrophilic Substitution Reactions on 2-Aminothiazole Derivatives

| Substrate | Reagent | Product | Reference |

| 2-Amino-4-arylthiazoles | Molecular bromine (Br₂) | 5-Bromo-2-amino-4-arylthiazoles | mdpi.com |

| 2-Amino-4-methylthiazole | Fuming HNO₃ / H₂SO₄ | 2-Amino-4-methyl-5-nitrothiazole | beilstein-journals.org |

Nucleophilic Attack and Ring-Opening Potential of the Thiazole Moiety of the Chemical Compound

The thiazole ring itself is generally resistant to nucleophilic attack due to its aromatic character. However, quaternization of the ring nitrogen atom to form a thiazolium salt significantly increases its susceptibility to nucleophilic attack. nih.gov Alkylation of the endocyclic nitrogen atom of 2-aminothiazoles with alkyl halides leads to the formation of these reactive thiazolium salts. nih.gov

Reaction Mechanisms of Transformations Involving the Chemical Compound

The transformations of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine are governed by well-established reaction mechanisms.

The nucleophilic reactions of the amine functionality , such as acylation, typically proceed through a nucleophilic acyl substitution mechanism. In the case of reaction with an acyl chloride, the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate with the expulsion of a chloride ion yields the corresponding amide. youtube.com When a carboxylic acid is used, a coupling agent is often employed to activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by the amine. nih.gov

Electrophilic aromatic substitution on the thiazole ring follows the classical mechanism for such reactions. An electrophile is generated in situ and is then attacked by the electron-rich thiazole ring, preferentially at the C5 position due to the directing effect of the 2-amino group. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the thiazole ring, yielding the substituted product. nih.gov

The formation and subsequent reaction of thiazolium salts involve an initial N-alkylation step, which is a standard SN2 reaction where the endocyclic nitrogen atom of the thiazole ring acts as the nucleophile. nih.gov The resulting thiazolium ion is then susceptible to nucleophilic attack, which can lead to ring opening. This process is initiated by the attack of a nucleophile at the C2 position of the thiazolium ring, followed by a series of bond cleavages that result in the opening of the heterocyclic ring. beilstein-journals.org

Kinetic and Thermodynamic Studies of Reactions of the Chemical Compound

No specific kinetic or thermodynamic studies for reactions involving 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine have been found in the reviewed literature. Research into the rates of reaction, activation energies, and equilibrium constants for this compound in transformations such as acylation, alkylation, or condensation appears to be absent. General studies on the kinetics of reactions between primary amines and various electrophiles exist, but this data cannot be directly extrapolated to predict the precise behavior of the title compound without experimental validation. researchgate.netresearchgate.net

Transition State Analysis in Reactions Featuring the Chemical Compound

There is no available research that includes transition state analysis, either through computational modeling or experimental methods, for reactions in which 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a reactant. Such analyses are crucial for a deep understanding of reaction pathways and for the rational design of catalysts and reaction conditions, but this area remains unexplored for this specific molecule.

Derivatization Strategies and Analogue Synthesis Based on 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

The presence of a primary amine functional group suggests that 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a viable substrate for numerous derivatization reactions. However, specific examples and detailed research findings for its use in analogue synthesis are not available. The following sections describe general, well-established transformations for primary amines that could theoretically be applied to this compound.

Synthesis of Substituted Amides and Ureas from the Chemical Compound

Primary amines are common precursors for the synthesis of amides and ureas. nih.govresearchgate.netresearchgate.net Amides are typically formed through the reaction of the amine with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (often requiring a coupling agent). nih.gov Ureas are synthesized by reacting the amine with isocyanates or through the use of phosgene (B1210022) equivalents like carbonyldiimidazole. unipr.itmdpi.com

While numerous studies detail the synthesis of amide and urea (B33335) derivatives from various thiazole-containing amines for applications in medicinal chemistry, none specifically report using 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine as the starting material. nih.govresearchgate.net The reactivity would be expected to follow standard nucleophilic acyl substitution mechanisms.

Table 1: Plausible, but Undocumented, Amide and Urea Synthesis Reactions

| Derivative Type | Generic Reactant | Plausible Reaction Conditions | Expected Product Structure |

|---|---|---|---|

| Amide | Acetyl Chloride | Aprotic solvent (e.g., DCM, THF), base (e.g., Triethylamine) | N-[1-(4-methyl-1,3-thiazol-2-yl)propyl]acetamide |

| Amide | Benzoic Acid | Coupling agent (e.g., DCC, EDC), solvent (e.g., DMF) | N-[1-(4-methyl-1,3-thiazol-2-yl)propyl]benzamide |

| Urea | Phenyl Isocyanate | Aprotic solvent (e.g., THF, Toluene) | 1-[1-(4-methyl-1,3-thiazol-2-yl)propyl]-3-phenylurea |

Formation of Imines and Schiffs Bases with the Chemical Compound

The reaction of primary amines with aldehydes or ketones yields imines, commonly referred to as Schiff bases. ekb.egmasterorganicchemistry.com This condensation reaction is typically acid-catalyzed and reversible, often requiring the removal of water to drive the reaction to completion. libretexts.orglibretexts.org Thiazole-containing Schiff bases are of significant interest due to their coordination chemistry and biological activities. ijper.orgnih.gov

Despite the straightforward nature of this reaction, no studies have been published detailing the synthesis and characterization of Schiff bases derived from 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine. Such derivatives could be readily prepared by reacting the amine with various carbonyl compounds.

Table 2: Plausible, but Undocumented, Imine/Schiff Base Synthesis Reactions

| Carbonyl Reactant | Plausible Reaction Conditions | Expected Product Name |

|---|---|---|

| Benzaldehyde | Reflux in Ethanol (B145695) or Toluene with catalytic acid (e.g., Acetic Acid), Dean-Stark trap | (E)-N-benzylidene-1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |

| Acetone | Reflux in Methanol with catalytic acid | N-[1-(4-methyl-1,3-thiazol-2-yl)propyl]propan-2-imine |

| Salicylaldehyde | Reflux in Ethanol | 2-({[1-(4-methyl-1,3-thiazol-2-yl)propyl]imino}methyl)phenol |

Heterocyclic Ring Formation Utilizing the Chemical Compound as a Precursor

Primary amines are versatile building blocks in heterocyclic synthesis. They can act as nucleophiles in cyclization reactions to form a wide variety of nitrogen-containing rings. For instance, reactions with β-dicarbonyl compounds can yield pyrimidines or other related heterocycles. However, the literature lacks any examples of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine being used as a precursor for the synthesis of new heterocyclic systems. nih.govmdpi.com General synthetic routes for thiazole derivatives are well-documented, but the specific application of this amine in such transformations remains an open area for research. researchgate.netdntb.gov.ua

Advanced Spectroscopic and Structural Elucidation of 1 4 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis of the Chemical Compound

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the foundational data for the structural assignment of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine.

In the ¹H NMR spectrum, each unique proton environment would give rise to a distinct signal. The chemical shift (δ) of these signals would indicate the electronic environment of the protons. For instance, the proton on the carbon adjacent to the amine group (CH-NH₂) would likely appear as a multiplet due to coupling with neighboring protons. The methyl group on the thiazole (B1198619) ring would present as a singlet, while the ethyl group of the propanamine chain would show a characteristic triplet and quartet pattern.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbon atoms of the thiazole ring would have distinct chemical shifts, with the carbon atom situated between the nitrogen and sulfur atoms (C2) typically appearing at a lower field. The carbons of the propanamine side chain would also exhibit characteristic shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (thiazole) | 2.4 - 2.6 | s |

| CH (thiazole) | 6.8 - 7.0 | s |

| CH-NH₂ | 4.0 - 4.2 | t |

| CH₂ | 1.8 - 2.0 | m |

| CH₃ (propyl) | 0.9 - 1.1 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (thiazole) | 165 - 175 |

| C4 (thiazole) | 145 - 155 |

| C5 (thiazole) | 110 - 120 |

| CH-NH₂ | 50 - 60 |

| CH₂ | 30 - 40 |

| CH₃ (propyl) | 10 - 15 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For example, a cross-peak between the CH-NH₂ proton and the adjacent CH₂ protons would confirm their connectivity within the propanamine chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for instance, linking the proton signal of the thiazole methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the propanamine side chain and the thiazole ring, for example, by observing a correlation between the CH-NH₂ proton and the C2 carbon of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the molecule's conformation and stereochemistry. For instance, NOE correlations could reveal the preferred spatial arrangement of the propanamine side chain relative to the thiazole ring.

Dynamic NMR (DNMR) studies could be employed to investigate any dynamic processes occurring in the molecule, such as restricted rotation around single bonds or conformational exchange. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. For example, if there is a significant energy barrier to rotation around the bond connecting the propanamine side chain to the thiazole ring, one might observe broadening or splitting of certain signals at low temperatures. Analyzing these changes would allow for the calculation of the activation energy for the dynamic process.

Mass Spectrometry for Fragmentation Pathway Analysis of the Chemical Compound

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine (C₇H₁₂N₂S), confirming its atomic composition.

Table 3: HRMS Data for 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

| Ion | Calculated m/z |

|---|

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion) and its subsequent fragmentation to produce product ions. Analyzing these fragments helps to elucidate the structure of the molecule and its fragmentation pathways.

For 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, a likely fragmentation pathway would involve the cleavage of the C-C bond alpha to the amine group, leading to the formation of a stable iminium ion. Another probable fragmentation would be the loss of the propanamine side chain, resulting in a thiazole-containing fragment. The fragmentation of aliphatic amines often involves α-cleavage, where the largest alkyl group is preferentially lost. miamioh.edu

Table 4: Predicted MS/MS Fragmentation of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 157.08 | 128.05 | C₂H₅ |

| 157.08 | 113.04 | C₂H₅N |

X-ray Crystallography for Solid-State Structural Determination of the Chemical Compound

Analysis of Intermolecular Interactions and Crystal Packing of the Chemical Compound:Without crystallographic data, an analysis of intermolecular interactions and crystal packing is not feasible.

While research exists for related thiazole derivatives, the strict focus of this article on "1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine" prevents the inclusion of data from other compounds. The scientific community has not yet published the specific structural and spectroscopic data required to fulfill the detailed outline provided.

Computational and Theoretical Studies of 1 4 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Properties of the Chemical Compound

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, stability, and reactivity of compounds like 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations of the Chemical Compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For organic molecules such as thiazole (B1198619) derivatives, DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a reliable balance between accuracy and computational cost for predicting molecular geometries and energies.

Geometry optimization of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine using DFT with a basis set such as 6-311++G(d,p) would likely reveal the most stable three-dimensional arrangement of its atoms. The optimization process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For related thiazole derivatives, DFT calculations have successfully predicted geometric parameters that are in good agreement with experimental data where available.

Key energetic properties can also be determined, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

| Parameter | Typical Calculated Value for Thiazole Derivatives |

|---|---|

| Total Energy (Hartree) | -725 to -730 |

| HOMO Energy (eV) | -6.0 to -6.5 |

| LUMO Energy (eV) | -0.5 to 0.0 |

| HOMO-LUMO Gap (eV) | 5.5 to 6.5 |

| Dipole Moment (Debye) | 2.0 to 3.5 |

Conformational Analysis and Potential Energy Surfaces of the Chemical Compound

The flexibility of the propan-1-amine side chain attached to the rigid thiazole ring suggests that 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine can exist in multiple conformations. Understanding the relative energies and barriers to interconversion of these conformers is crucial for predicting its behavior.

Molecular Mechanics and Dynamics Simulations for the Chemical Compound

Molecular mechanics (MM) provides a computationally efficient way to explore the conformational space of a molecule. Force fields like MMFF94 or OPLS are often used to model the potential energy of the system. For a molecule with rotatable bonds like the C-C and C-N bonds in the propanamine side chain, MM can identify low-energy conformers.

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule. An MD simulation of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine would reveal how the side chain flexes and rotates at a given temperature, and how it might interact with a solvent or a biological receptor. Such simulations have been used to study the stability of protein-ligand complexes involving thiazole derivatives.

Rotational Isomerism and Conformer Distribution of the Chemical Compound

The rotation around the single bonds in the propan-1-amine side chain gives rise to rotational isomers, or rotamers. A potential energy surface (PES) scan, performed by systematically rotating dihedral angles and calculating the energy at each step, can map out the conformational landscape.

For 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, key dihedral angles would be those around the C(thiazole)-C(propyl), C(propyl)-C(propyl), and C(propyl)-N bonds. The PES would likely show several local minima corresponding to stable staggered conformations and energy maxima corresponding to eclipsed conformations. Studies on similar heterocyclic compounds have shown that even seemingly small substituents can significantly influence the relative energies of conformers. The distribution of conformers at a given temperature can be estimated from their relative energies using the Boltzmann distribution.

| Rotamer | Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | ~180 | 0.00 | ~70 |

| Gauche 1 | ~60 | 0.8 - 1.2 | ~15 |

| Gauche 2 | ~-60 | 0.8 - 1.2 | ~15 |

Prediction of Spectroscopic Parameters for the Chemical Compound

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of novel compounds.

DFT calculations are particularly well-suited for predicting NMR chemical shifts (¹H and ¹³C) using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show good correlation with experimental data for thiazole-containing molecules.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. These calculations help in assigning the vibrational modes of the molecule. For instance, the characteristic C=N and C-S stretching frequencies of the thiazole ring, as well as the N-H stretching of the amine group, can be predicted. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the harmonic approximation used in the calculations.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to UV-Vis absorption spectra. For a molecule like 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, TD-DFT calculations would likely predict π-π* transitions associated with the thiazole ring.

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Values for Thiazole Derivatives |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Thiazole ring H: 6.5-7.5; CH₃: 2.0-2.5; CH₂/CH: 1.5-4.0; NH₂: 1.0-3.0 |

| ¹³C NMR | Chemical Shift (ppm) | Thiazole ring C: 110-170; CH₃: 10-20; CH₂/CH: 20-60 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3500; C-H stretch: 2850-3100; C=N stretch: 1600-1650 |

| UV-Vis | λmax (nm) | 230-280 (π-π* transition) |

Computational Prediction of NMR Chemical Shifts for the Chemical Compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and conformational analysis. mdpi.comnih.gov

The standard approach involves a two-step process. First, the molecular geometry of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine would be optimized using a selected DFT functional, such as B3LYP, often paired with a basis set like 6-311G(d,p). kbhgroup.innih.gov Following geometry optimization, the NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculations are typically performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better mimic experimental conditions. github.io

The predicted chemical shifts for the protons and carbons of the thiazole ring, the methyl group, and the propan-1-amine side chain would be compared against a reference compound, commonly tetramethylsilane (TMS), to yield values on the familiar delta (δ) scale. Studies on various thiazole derivatives have shown a strong correlation between theoretically calculated and experimentally measured chemical shifts, often with mean absolute errors of less than 0.10 ppm for ¹H shifts. github.iomdpi.com Such analysis helps confirm the molecular structure and can distinguish between different possible isomers or conformers.

Table 1: Illustrative Predicted NMR Chemical Shifts for 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine (Note: This data is hypothetical and serves as an example of results from a DFT/GIAO calculation.)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| Thiazole C2 | 169.5 | - |

| Thiazole C4 | 145.0 | - |

| Thiazole C5 | 115.8 | 7.15 (s) |

| C4-Methyl | 17.5 | 2.45 (s) |

| Propan-1-amine C1 | 55.2 | 4.10 (t) |

| Propan-1-amine C2 | 28.9 | 1.85 (m) |

| Propan-1-amine C3 | 11.3 | 0.95 (t) |

Theoretical Vibrational Frequencies and Intensities for the Chemical Compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting the vibrational frequencies and corresponding intensities, which is crucial for the correct assignment of experimental spectra. researchgate.netnih.gov

For 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, a frequency calculation would be performed on the optimized geometry, typically at the same level of theory (e.g., B3LYP/6-311G(d,p)). kbhgroup.inresearchgate.net The output provides a list of harmonic vibrational frequencies, their IR and Raman intensities, and the nature of the atomic motions for each mode (e.g., stretching, bending, rocking).

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. tandfonline.com The theoretical spectrum allows for the unambiguous assignment of key vibrational bands, such as the C=N and C-S stretching of the thiazole ring, the C-H vibrations of the methyl and propyl groups, and the N-H vibrations of the amine group. nih.gov

Table 2: Exemplary Theoretical Vibrational Frequencies for Key Functional Groups (Note: This data is hypothetical, based on typical frequency ranges for similar molecules.)

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Predicted IR Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3405 | Medium |

| C-H Stretch (Thiazole Ring) | 3100 | Low |

| C-H Stretch (Aliphatic) | 2960 | High |

| C=N Stretch (Thiazole Ring) | 1555 | High |

| C-N Stretch | 1290 | Medium |

Reaction Mechanism Elucidation via Computational Methods for the Chemical Compound

Computational chemistry is instrumental in mapping the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Localization and Reaction Pathway Mapping for Reactions of the Chemical Compound

To understand how 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine might be synthesized or how it participates in further chemical reactions, computational methods can be used to map the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, most importantly, the transition states (TS) that connect them.

For a given reaction, such as the cyclization to form the thiazole ring, quantum chemical calculations can locate the high-energy transition state structure. acs.org Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) are employed to find an initial guess for the TS, which is then fully optimized. A frequency calculation is performed on the located TS structure; a valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profiles and Activation Barriers for Transformations Involving the Chemical Compound

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface are located, their energies can be calculated to construct a reaction energy profile. This profile visually represents the energy changes throughout the reaction.

Molecular Docking and Ligand-Receptor Interaction Studies (Non-Biological Targets) Involving the Chemical Compound

While molecular docking is most famous for its applications in drug discovery, the same principles can be applied to materials science to predict how a molecule might interact with the surface of a material or within a polymer matrix. Thiazole derivatives have been noted for their potential in organic electronics, such as in semiconductors or solar cells. nih.gov

Computational Screening for Materials Science Applications of the Chemical Compound

Molecular docking simulations could be used to screen the potential of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine for applications in materials science. For instance, its ability to bind to the surface of a semiconductor material or a nanoparticle could be investigated.

The simulation would involve defining a "receptor," which in this context would be the material's surface or a binding pocket within a polymer. The compound would be treated as the "ligand." The docking algorithm would then explore various possible binding poses and orientations of the molecule on the material's surface, scoring each pose based on factors like intermolecular forces (e.g., van der Waals, electrostatic interactions). The results can predict the strength and nature of the binding, which is crucial for designing new functional materials, sensors, or organic electronic devices.

Table 3: Hypothetical Docking Scores for Interaction with a Graphene Surface (Note: This data is illustrative and represents the type of output from a molecular docking simulation for a materials science application.)

| Binding Site on Surface | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Site A (Pristine) | -4.5 | π-π stacking (thiazole ring) |

Binding Affinity Predictions for the Chemical Compound with Catalytic Sites

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the binding affinity predictions of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine with any catalytic sites. While research into the computational analysis of thiazole-containing compounds is an active area, with many studies employing molecular docking and other theoretical methods to predict interactions with various biological targets, no such data is publicly available for the specific compound . researchgate.netsemanticscholar.orgnih.gov

Computational studies on analogous thiazole derivatives often involve docking these molecules into the active sites of enzymes or receptors to predict their binding energy and interaction modes. semanticscholar.orgnih.gov These types of analyses are crucial in drug discovery for estimating the potential of a compound to act as an inhibitor or modulator of a specific biological target. However, without specific research on 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine, any discussion of its binding affinity would be purely speculative.

Therefore, this section cannot provide detailed research findings or data tables on the binding affinity of 1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine with catalytic sites due to a lack of available scientific literature.

Applications of 1 4 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine in Advanced Materials Science and Catalysis

Role of the Chemical Compound as a Building Block in Polymer Synthesis

The presence of a primary amine group in 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine allows for its integration into various polymer structures, either as a monomer incorporated into the main chain or as a pendant group functionalizing a pre-existing polymer.

Derivatives of 2-aminothiazole (B372263) can be utilized as monomers in polymerization reactions. For instance, the chemical oxidative polymerization of 2-aminothiazole results in the formation of poly(2-aminothiazole) (PAT), a conducting polymer. nih.gov This suggests that 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine could potentially be used to synthesize novel polyamides. The primary amine of the compound can react with dicarboxylic acids or their derivatives to form amide linkages, thereby incorporating the 4-methyl-1,3-thiazol-2-yl moiety into the polymer backbone. The resulting polyamides would be expected to exhibit unique thermal and coordination properties due to the presence of the thiazole (B1198619) ring.

The synthesis of polyamides containing thiadiazole rings has been reported, demonstrating the feasibility of incorporating such heterocyclic units into polymer backbones to achieve desirable properties like good solubility and thermal stability. researchgate.net Similarly, the incorporation of the thiazole moiety from 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine could be explored to tailor the characteristics of resulting polymers for specific applications.

The primary amine of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine serves as a reactive site for grafting the molecule onto existing polymer backbones. This post-polymerization modification strategy allows for the introduction of the functional thiazole group onto a variety of polymeric materials. For example, polymers with electrophilic groups, such as those containing epoxy or halide functionalities, can be readily functionalized by nucleophilic attack from the amine.

A notable example is the functionalization of poly(glycidyl methacrylate) (PGMA) microspheres with 2-aminothiazole. mdpi.com The epoxy rings of PGMA are opened by the amine group of 2-aminothiazole, resulting in a polymer decorated with thiazole units. mdpi.com This process demonstrates a viable route for attaching 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine to similar polymer scaffolds, thereby imparting new functionalities related to the thiazole ring, such as metal ion chelation or catalytic activity. Polymer-supported synthesis approaches have also been widely used to prepare various 2-aminothiazole derivatives, highlighting the versatility of attaching these moieties to polymer resins. rsc.orgrsc.org

| Polymer Functionalization Approach | Reactive Group on Polymer | Functional Group on Thiazole Derivative | Resulting Functionality |

| Ring-opening of epoxides | Epoxy group | Primary amine | Metal ion chelation, catalytic sites |

| Nucleophilic substitution | Halide group | Primary amine | Modified surface properties, coordination sites |

Utilization of the Chemical Compound in Supramolecular Chemistry

The thiazole ring, with its nitrogen and sulfur heteroatoms, and the amine group in 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine can participate in non-covalent interactions, making it a candidate for applications in supramolecular chemistry.

While specific studies on the self-assembly of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine are not prevalent, the structural motifs of 2-aminothiazole derivatives are known to engage in hydrogen bonding and π-π stacking interactions. These interactions can drive the formation of ordered supramolecular architectures. For instance, molecular co-crystals of 2-aminothiazole derivatives with carboxylic acids have been prepared and structurally characterized, revealing hydrogen-bonding patterns that dictate the crystal packing. uq.edu.au The primary amine and the thiazole nitrogen of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine can act as hydrogen bond donors and acceptors, respectively, potentially leading to the formation of supramolecular chains, sheets, or more complex assemblies.

The thiazole moiety can act as a guest in various host molecules or be incorporated into larger host structures. For example, thiazolothiazole-based ligands have been used to construct functional metal-organic frameworks (MOFs) that can encapsulate guest molecules. rsc.org While this involves a more complex fused-ring system, it highlights the potential of thiazole-containing units in host-guest chemistry. The specific steric and electronic properties of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine could be exploited in the design of selective host-guest systems. The development of supramolecular coordination assemblies from multifunctional azole-containing carboxylic acids further underscores the utility of such heterocycles in constructing complex supramolecular structures. nih.gov

Application of the Chemical Compound as a Ligand in Coordination Chemistry

The most established application for 2-aminothiazole derivatives is in coordination chemistry, where they serve as versatile ligands for a wide range of metal ions. The thiazole ring provides a nitrogen atom for coordination, and the exocyclic amine group can also participate in binding, leading to various coordination modes.

The coordination chemistry of 2-aminothiazole derivatives has been extensively studied, with numerous examples of metal complexes and coordination polymers. researchgate.net These compounds have applications in catalysis, materials science, and medicine. nih.gov The nitrogen atom of the thiazole ring and the nitrogen of the amino group in 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine can act as a bidentate ligand, chelating to a metal center. This chelation can enhance the stability of the resulting metal complex.

Research has shown that thiazole-based ligands can coordinate with a variety of transition metals, including but not limited to copper, zinc, cobalt, and nickel. nih.govacs.orgmdpi.com The resulting coordination compounds can exhibit interesting structural, electronic, and magnetic properties. For instance, thiazole- and thiadiazole-based metal-organic frameworks (MOFs) and coordination polymers have been investigated for their luminescent properties. mdpi.com

The catalytic activity of metal complexes with thiazole-containing ligands has also been demonstrated. For example, iridium complexes with chiral bidentate phosphine-thiazole ligands have been used as effective catalysts in asymmetric hydrogenation reactions. researchgate.net This suggests that coordination complexes of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine could also possess catalytic properties, with the potential for tuning the catalytic activity by modifying the metal center and the ligand structure.

| Metal Ion | Potential Coordination Site | Resulting Structure | Potential Application |

| Copper(II) | Thiazole N, Amine N | Mononuclear or Polynuclear Complex | Catalysis, Antimicrobial materials |

| Zinc(II) | Thiazole N, Amine N | Coordination Polymer/MOF | Luminescent sensor, Gas storage |

| Iridium(III) | Thiazole N (as part of a larger ligand system) | Organometallic Complex | Asymmetric catalysis |

| Lanthanide(III) | Thiazole N | Coordination Polymer | Luminescent materials |

Lack of Specific Research on "1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine" in Advanced Materials and Catalysis

Following a comprehensive review of scientific literature and databases, it has been determined that there is a notable absence of specific research dedicated to the applications of the chemical compound 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in the advanced fields of materials science, catalysis, analytical chemistry, and photonics as outlined in the requested article structure.

While the broader class of thiazole-containing molecules is actively investigated for such applications, specific data and detailed research findings pertaining exclusively to 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine are not available in the public domain. The inquiries into its use in metal complex synthesis, the catalytic activity of such complexes, its role as a derivatization agent in chromatography, its application in chemosensors, and its incorporation into advanced photonic or electronic materials did not yield any specific studies.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline without resorting to speculation based on the properties of related but distinct compounds. Such an approach would not meet the required standards of scientific accuracy and strict focus on the specified chemical entity.

Advanced Photonic and Electronic Materials Incorporating the Chemical Compound

Role of the Chemical Compound in Organic Light-Emitting Diodes (OLEDs) or Solar Cells

Extensive literature searches have not yielded specific research detailing the application of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine in organic light-emitting diodes (OLEDs) or solar cells. However, the thiazole functional group is a well-established component in various organic electronic materials. Thiazole and its derivatives are recognized for their electron-deficient nature, which makes them valuable building blocks in the design of high-performance organic semiconductors. researchgate.net The electron-withdrawing properties of the imine (C=N) bond within the thiazole ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material. researchgate.netrsc.org This ability to tune electronic properties is crucial for the performance of organic electronic devices.

In the context of OLEDs and solar cells, thiazole-containing compounds have been investigated for various roles, including as components of hole-transporting materials, electron-transporting materials, and light-emitting layers. researchgate.netacs.orgresearchgate.net The rigid and planar structure of some thiazole derivatives, such as thiazolo[5,4-d]thiazole (B1587360), promotes efficient intermolecular π–π stacking, which is beneficial for charge transport. rsc.org

Potential Applications in Perovskite Solar Cells

While direct data on 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is unavailable, other thiazole derivatives have shown promise in perovskite solar cells (PSCs). For instance, thiazolo[5,4-d]thiazole-based derivatives have been successfully employed as hole-selective layers in wide-bandgap PSCs. acs.org In one study, the introduction of a thiazolo[5,4-d]thiazole derivative as an interlayer improved the surface of the hole-selective layer, leading to better control over perovskite growth and enhanced carrier extraction. acs.org This resulted in an increase in the power conversion efficiency of the solar cells. acs.org Thiazole-functionalized hole transport materials have also been shown to passivate defects at the perovskite/hole transport material interface, reducing non-radiative recombination and improving device performance and stability. researchgate.net

The performance of such thiazole-based materials in perovskite solar cells is summarized in the table below, illustrating the potential of the thiazole moiety in this application.

| Device Structure | Thiazole Derivative Function | Power Conversion Efficiency (PCE) | Reference |

| glass/ITO/HSLs/Cs0.18FA0.82Pb(I0.8Br0.2)3/PEAI/PC61BM/BCP/Ag | Hole-Selective Layer (HSL) | 19.1% (under 1-sun) | acs.org |

| glass/ITO/HSLs/Cs0.18FA0.82Pb(I0.8Br0.2)3/PEAI/PC61BM/BCP/Ag | HSL with TTP-DPA interlayer | 37.0% (under 3000 K LED) | acs.org |

Table 1: Performance of Perovskite Solar Cells Incorporating Thiazole Derivatives

Potential Roles in Organic Light-Emitting Diodes

In the realm of OLEDs, thiazole derivatives have been explored as electron transport materials (ETMs) and as components of emitters. acs.orgacs.org The electron-deficient character of the thiazole ring can facilitate electron injection and transport from the cathode to the emissive layer. semanticscholar.org For instance, derivatives of thiazolo[5,4-d]thiazole have been used as the electron-accepting core in donor-acceptor-donor type blue emitters for OLEDs. acs.org Devices fabricated with these materials have demonstrated high external quantum efficiencies and luminance. acs.org

The following table presents data on the performance of OLEDs that utilize thiazole-based emitters.

| Emitter | Device Architecture | Maximum External Quantum Efficiency (EQE) | Maximum Luminance (cd m–2) | Reference |

| TzTz-PtbCz2 (Tandem Device) | Tandem OLED | 10.2% | 44,851 | acs.org |

Table 2: Performance of OLEDs with Thiazole-Based Emitters

Future Directions and Emerging Research Avenues for 1 4 Methyl 1,3 Thiazol 2 Yl Propan 1 Amine

Exploration of Novel Synthetic Pathways to the Chemical Compound

The development of efficient, scalable, and environmentally benign synthetic routes is paramount. Traditional methods for synthesizing 2-aminothiazole (B372263) derivatives, such as the Hantzsch reaction, often involve harsh reagents and produce significant waste. derpharmachemica.comresearchgate.net Future research will likely focus on innovative "green" synthetic strategies. These approaches prioritize the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. nih.gov

Promising avenues include one-pot multicomponent reactions, which can increase efficiency by combining several synthetic steps without isolating intermediates. rsc.orgacs.org The use of alternative energy sources like microwave irradiation and ultrasound, along with mechanochemistry, offers pathways to reduce reaction times and energy consumption. nih.gov Furthermore, replacing hazardous reagents, such as iodine, with safer alternatives like trichloroisocyanuric acid (TCCA) in catalyst-driven systems presents a significant step forward in green synthesis. rsc.org

| Synthetic Strategy | Key Features | Potential Advantages for Synthesis | Research Focus |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid heating. | Reduced reaction times, increased yields, cleaner reactions. | Optimization of solvent and temperature conditions. |

| Ultrasound-Mediated Synthesis | Employs ultrasonic waves to enhance reaction rates. | Improved mass transfer, shorter reaction times, milder conditions. nih.gov | Investigating the effect of frequency and power on yield. |

| One-Pot Multicomponent Reactions | Combines multiple reactants in a single step. acs.org | High atom economy, reduced waste, operational simplicity. | Development of novel catalyst systems (e.g., magnetic nanoparticles). rsc.org |

| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical force. | Reduced solvent waste, access to novel reactivity. nih.gov | Screening of grinding conditions and catalytic additives. |

Development of Advanced Functional Materials Based on the Chemical Compound

The unique electronic properties and coordination sites offered by the thiazole (B1198619) ring make 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine a valuable building block for advanced functional materials. The presence of both nitrogen and sulfur heteroatoms, along with the primary amine group, allows for multiple points of coordination and functionalization.

One significant area of exploration is the incorporation of this compound as a ligand in Metal-Organic Frameworks (MOFs). rsc.org Thiazole-based MOFs have shown promise in applications such as fluorescence sensing, catalysis, and bioimaging. rsc.org The amine group on the propyl chain could serve as a reactive site for post-synthetic modification, allowing for the fine-tuning of the MOF's properties for specific applications, such as targeted environmental monitoring or biomedical diagnostics. rsc.org Additionally, the thiazole moiety is a known component in photoswitchable molecules, suggesting that derivatives of the compound could be developed for use in optical data storage or as light-controlled therapeutic agents. acs.org

| Material Class | Role of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker or functional ligand. rsc.org | Gas storage, catalysis, chemical sensing, bioimaging. rsc.org |

| Conjugated Polymers | Monomeric unit. | Organic electronics, photovoltaics, light-emitting diodes (OLEDs). |